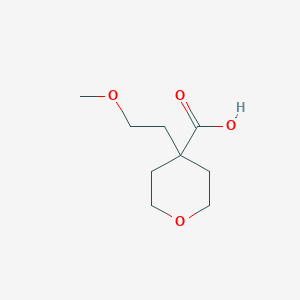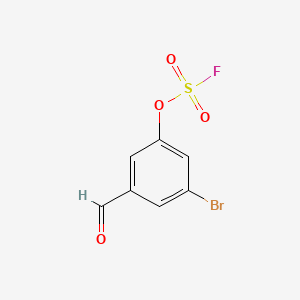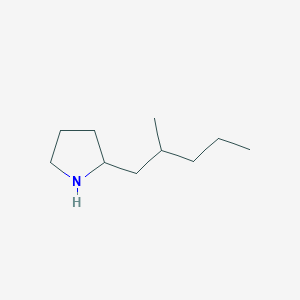
2-(2-Methylpentyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpentyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpentylamine with pyrrolidine under appropriate reaction conditions. The reaction typically requires a solvent such as dichloromethane or ethyl acetate and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2-Methylpentyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions are usually conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted pyrrolidines with different functional groups.
科学研究应用
2-(2-Methylpentyl)pyrrolidine has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in various chemical reactions.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties contribute to the development of innovative products and technologies.
作用机制
The mechanism of action of 2-(2-Methylpentyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of their activity. For example, in biological systems, this compound may interact with neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways. These interactions result in changes in cellular signaling, gene expression, and physiological responses.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle with no additional substituents.
2-Methylpyrrolidine: A pyrrolidine derivative with a methyl group at the second position.
2-(2-Methylbutyl)pyrrolidine: A pyrrolidine derivative with a 2-methylbutyl group at the second position.
Uniqueness of 2-(2-Methylpentyl)pyrrolidine
This compound is unique due to the presence of the 2-methylpentyl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s lipophilicity, stability, and reactivity, making it suitable for various applications. Additionally, the specific spatial arrangement of the substituents can influence the compound’s interaction with biological targets, leading to unique pharmacological profiles.
属性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC 名称 |
2-(2-methylpentyl)pyrrolidine |
InChI |
InChI=1S/C10H21N/c1-3-5-9(2)8-10-6-4-7-11-10/h9-11H,3-8H2,1-2H3 |
InChI 键 |
QDAACEAZBGWMND-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)CC1CCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


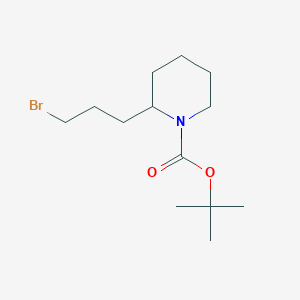
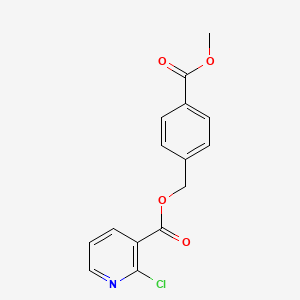
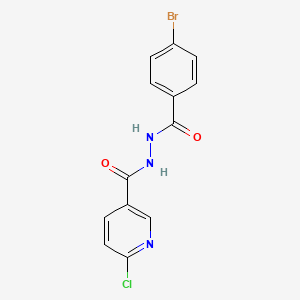
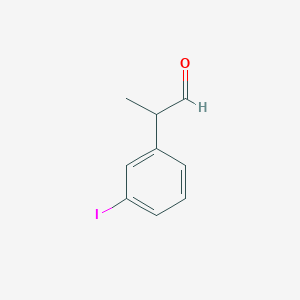

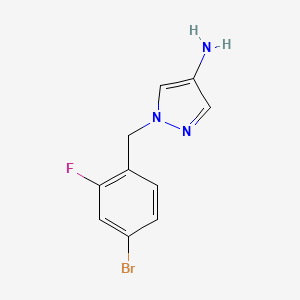
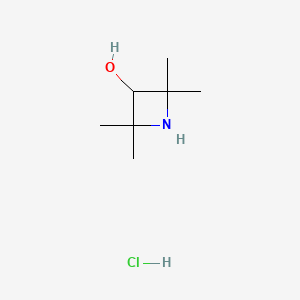
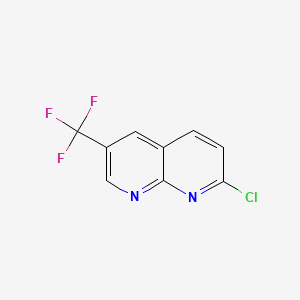

![7-tert-butoxycarbonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13557877.png)
